molecular formula C24H29N5O7 B12063353 Z-Gly-Gly-Leu-pNA

Z-Gly-Gly-Leu-pNA

Cat. No.: B12063353
M. Wt: 499.5 g/mol
InChI Key: IHRYETONKBXGOF-UHFFFAOYSA-N
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Description

Z-Gly-Gly-Leu-pNA, also known as Z-Glycyl-Glycyl-Leucine-p-nitroanilide, is a chromogenic substrate used primarily in biochemical assays to measure protease activity. This compound is particularly useful for detecting the chymotrypsin-like activity of the proteasome, a protein complex responsible for degrading unneeded or damaged proteins by proteolysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Gly-Leu-pNA typically involves the following steps:

    Protection of Amino Groups: The amino groups of glycine and leucine are protected using a carbobenzoxy (Z) group.

    Peptide Bond Formation: The protected amino acids are coupled using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Attachment of p-Nitroanilide: The p-nitroanilide group is introduced by reacting the peptide with p-nitroaniline under suitable conditions.

    Deprotection: The Z-protecting groups are removed using hydrogenation or acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity.

    Quality Control: Rigorous testing for purity, stability, and activity.

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Gly-Leu-pNA undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by proteases, leading to the release of p-nitroaniline, which can be measured spectrophotometrically.

    Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.

Common Reagents and Conditions

    Proteases: Such as chymotrypsin, subtilisin, and neutral endopeptidase.

    Buffers: Typically phosphate or Tris buffers at physiological pH.

    Temperature: Reactions are usually carried out at 37°C to mimic physiological conditions.

Major Products

The primary product of the hydrolysis reaction is p-nitroaniline, which is yellow and absorbs light at 405 nm, making it easy to quantify.

Scientific Research Applications

Chemistry

    Enzyme Kinetics: Used to study the kinetics of protease enzymes by measuring the rate of p-nitroaniline release.

    Inhibitor Screening: Helps in screening potential protease inhibitors by observing changes in reaction rates.

Biology

    Proteasome Activity Assays: Essential for studying the proteasome’s role in protein degradation.

    Cell Biology: Used in assays to measure protease activity within cells.

Medicine

    Drug Development: Assists in the development of protease inhibitors for diseases like cancer and neurodegenerative disorders.

    Diagnostic Tools: Used in diagnostic assays to detect protease activity in various diseases.

Industry

    Biotechnology: Employed in the production of recombinant proteins by ensuring the removal of unwanted protease activity.

    Pharmaceuticals: Used in quality control to ensure the activity of protease inhibitors.

Mechanism of Action

Z-Gly-Gly-Leu-pNA acts as a substrate for proteases. The protease cleaves the peptide bond between leucine and p-nitroaniline, releasing p-nitroaniline. This reaction can be monitored by measuring the increase in absorbance at 405 nm. The molecular targets are the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond.

Comparison with Similar Compounds

Similar Compounds

    Suc-Leu-Leu-Val-Tyr-AMC: Another substrate used for measuring proteasome activity.

    Boc-Leu-Arg-Arg-AMC: Used for detecting trypsin-like activity.

Uniqueness

Z-Gly-Gly-Leu-pNA is unique due to its specificity for chymotrypsin-like proteases and its chromogenic nature, which allows for easy and accurate measurement of protease activity.

Conclusion

This compound is a versatile and valuable compound in scientific research, particularly in the study of protease activity. Its unique properties and applications make it an essential tool in various fields, including chemistry, biology, medicine, and industry.

Biological Activity

Z-Gly-Gly-Leu-pNA (Z-GGL-pNA) is a chromogenic substrate widely utilized in biochemical assays, particularly for measuring proteolytic enzyme activities. This article provides a comprehensive overview of its biological activity, including its applications, mechanisms, and relevant research findings.

Overview of this compound

Z-GGL-pNA is a synthetic peptide substrate that features a p-nitroaniline (pNA) moiety, which releases pNA upon cleavage by specific enzymes. This property allows for the quantification of enzymatic activity through colorimetric detection. The compound is primarily used to assess the activity of various proteases, including chymotrypsin-like enzymes and endopeptidases.

The biological activity of Z-GGL-pNA is primarily attributed to its ability to serve as a substrate for proteolytic enzymes. Upon enzymatic cleavage, the substrate releases pNA, which can be quantified using spectrophotometric methods. The reaction can be represented as follows:

Z Gly Gly Leu pNAProteaseZ Gly Gly Leu+pNA\text{Z Gly Gly Leu pNA}\xrightarrow{\text{Protease}}\text{Z Gly Gly Leu}+\text{pNA}

This reaction forms the basis for various assays designed to measure the activity of specific enzymes involved in protein degradation.

Applications in Research

  • Proteasome Activity Measurement : Z-GGL-pNA is commonly employed to measure chymotrypsin-like activity within the 20S and 26S proteasomes. It can be used alone or in combination with other substrates like Suc-LLVY-AMC to provide insights into proteasomal function in cellular contexts .
  • Neuronal Endopeptidase Studies : In studies involving neuronal endopeptidases, Z-GGL-pNA has been utilized to investigate the enzymatic activities associated with neuronal injury and repair mechanisms. For instance, purified proteins were incubated with Z-GGL-pNA to assess the release of pNA as a measure of enzyme activity .
  • Inhibition Studies : The substrate has also been used in inhibition assays to evaluate the effects of various inhibitors on enzyme activity. In one study, different inhibitors were preincubated with the enzyme before adding Z-GGL-pNA, allowing researchers to determine the impact on enzymatic cleavage and pNA release .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceFocus AreaFindings
Proteasome ActivityDemonstrated that Z-GGL-pNA effectively measures chymotrypsin-like activity in proteasomes.
Neuronal EndopeptidasesShowed increased enzyme activity post-neuronal injury using Z-GGL-pNA as a substrate.
Enzyme InhibitionIdentified specific inhibitors that significantly reduce the cleavage of Z-GGL-pNA.

Case Studies

  • Neuronal Injury Model : A study investigating damage-induced neuronal endopeptidase (DINE) utilized Z-GGL-pNA to quantify enzyme activity following nerve injury in rats. The results indicated a significant increase in DINE activity correlating with mRNA expression levels post-injury, highlighting the role of this enzyme in neuronal repair mechanisms .
  • Proteasome Functionality : Another research effort focused on characterizing proteasomal function in cancer cells demonstrated that Z-GGL-pNA could effectively differentiate between normal and cancerous cell lines based on their proteolytic activities, providing insights into tumor biology and potential therapeutic targets .

Properties

Molecular Formula

C24H29N5O7

Molecular Weight

499.5 g/mol

IUPAC Name

benzyl N-[2-[[2-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C24H29N5O7/c1-16(2)12-20(23(32)27-18-8-10-19(11-9-18)29(34)35)28-22(31)14-25-21(30)13-26-24(33)36-15-17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3,(H,25,30)(H,26,33)(H,27,32)(H,28,31)

InChI Key

IHRYETONKBXGOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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